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Cost-Benefit Analysis: (2R,5R)-2,5-
Dimethylmorpholine in Synthesis[1]
Executive Summary: The Premium of Chirality
(2R,5R)-2,5-Dimethylmorpholine (CAS: 1639886-52-4) represents a "high-risk, high-reward"

strategic choice in lead optimization.[1] While it commands a market price ~500x higher than

generic morpholine analogs, its ability to lock active conformations and block metabolic soft

spots offers a critical advantage in salvaging late-stage lead series.[1]
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Feature Morpholine
cis-2,6-
Dimethylmorpholin
e

(2R,5R)-2,5-
Dimethylmorpholin
e

Chirality Achiral Meso (Achiral) Chiral (Enantiopure)

Approx.[1] Cost < $0.10 / g ~$0.50 / g ~$300.00 / g

Metabolic Stability

Low (N-

dealkylation/Oxidation

)

High (Steric shielding)
Superior (Site-specific

blocking)

Selectivity Low (Flexible) Moderate High (Vector-defined)

Recommendation: Utilize (2R,5R)-2,5-dimethylmorpholine only when:

Selectivity is driven by a specific vector: The methyl groups are required to clash with off-

target residues (e.g., sparing PI3K

while hitting mTOR).[1]

Metabolic hot-spots are identified: Specifically at the C2 or C5 positions of the morpholine

ring.

Solubility is a limiting factor: The disruption of crystal packing by the chiral methyls enhances

aqueous solubility compared to planar analogs.

Strategic Rationale: The "Magic Methyl" Effect
The introduction of methyl groups at the 2 and 5 positions of the morpholine ring is not merely

a lipophilicity modulation; it is a conformational lock.

Conformational Analysis
Unlike unsubstituted morpholine, which rapidly flips between chair conformers, (2R,5R)-2,5-
dimethylmorpholine adopts a preferred chair conformation to minimize 1,3-diaxial

interactions.[1] In the (2R,5R) trans isomer, the methyl groups orient to stabilize a specific

spatial arrangement of the nitrogen lone pair and the ether oxygen.
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Binding Affinity: This pre-organization reduces the entropic penalty upon binding to the

protein target.

Selectivity: The fixed vectors of the methyl groups can exploit small hydrophobic pockets in

the ATP-binding sites of kinases (e.g., ALK, ROS1, mTOR), providing selectivity over

homologous enzymes.[1]

Metabolic Shielding
Morpholine is notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes

(CYP3A4/2D6), leading to:

-Hydroxylation: Leading to ring opening (lactam formation).[1]

N-Dealkylation: Loss of the pharmacophore.[1]

Placing a methyl group at C2 or C5 sterically hinders the approach of the heme-oxo species to

the

-carbon, significantly extending the half-life (

) in human liver microsomes (HLM).[1]

Comparative Technical Analysis
The following table contrasts the target molecule with its primary alternatives in a drug

discovery context.

Table 1: Physicochemical and Commercial Comparison
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Metric Morpholine
cis-2,6-
Dimethylmorpholin
e

(2R,5R)-2,5-
Dimethylmorpholin
e

Structure Unsubstituted 2,6-syn substitution 2,5-trans substitution

Stereochemistry Achiral
Meso (Internal plane

of symmetry) -Symmetric (Chiral)

ClogP -0.86 ~0.2 ~0.5

pKa (Conj.[1] Acid) 8.36 9.04 ~8.5

Synthetic Cost Commoditized Commoditized Premium (Multi-step)

Primary Use Solubility handle
Metabolic stability

(cheap)

Selectivity & Potency

optimization

Availability Bulk (Tons) Bulk (Tons)
Gram to Kilogram

scale

Note on Cost: Prices derived from 2025 catalog data. (2R,5R)-2,5-dimethylmorpholine HCl is

listed at approx.[1][2][3]

100/kg.[1]

Synthesis & Causality of High Cost
The high cost of (2R,5R)-2,5-dimethylmorpholine stems from the difficulty of establishing the

2,5-trans stereochemistry.[1] Unlike the 2,6-cis isomer, which is thermodynamically favored

(both methyls equatorial) and easily made from catalytic hydrogenation of lutidines, the 2,5-

isomer requires asymmetric synthesis.[1]

Synthetic Pathway (Chiral Pool Approach)
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The most robust route utilizes L-Alanine as a chiral template.[1] This ensures high enantiomeric

excess (ee) but introduces multiple steps.

Workflow Visualization (Graphviz):
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(Chiral Pool)
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(2-Chloropropionyl Cl)
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morpholine
Final API Block

Click to download full resolution via product page

Figure 1: Enantioselective synthesis route from L-Alanine. The formation of the morpholine-2,5-

dione intermediate is the yield-limiting step, driving the high cost.[1]

Experimental Protocol: Pd-Catalyzed Buchwald-Hartwig
Coupling
For researchers incorporating this block into a scaffold, standard SNAr conditions often fail due

to the steric bulk of the methyl groups.[1] A palladium-catalyzed approach is recommended.[1]

Reagents:

Aryl Halide (1.0 equiv)[1]

(2R,5R)-2,5-Dimethylmorpholine HCl (1.2 equiv)[1]

Pd2(dba)3 (0.02 equiv)

XPhos or RuPhos (0.04 equiv)[1]

NaOtBu (3.0 equiv)[1]

Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

Degassing: Charge a reaction vial with the aryl halide, Pd catalyst, Ligand, and Base. Seal

and purge with Argon for 5 minutes.
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Free Basing: If using the HCl salt of the amine, premix it with the base in the solvent for 10

minutes under Argon before adding to the catalyst mixture to ensure the free amine is

available.

Coupling: Add the solvent/amine mixture to the catalyst vial via syringe.

Heating: Heat to 100°C for 4-12 hours. Monitor conversion by LC-MS.

Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via flash

chromatography (0-10% MeOH in DCM).

Critical Insight: The steric hindrance at the nitrogen (due to the adjacent C3/C5 environment)

requires electron-rich, bulky ligands like RuPhos to facilitate the reductive elimination step.

Decision Framework: When to Buy?
Use this logic flow to determine if the investment in (2R,5R)-2,5-dimethylmorpholine is

justified for your project.
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Lead Optimization
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Is Cost
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No
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Use (2R,5R)-2,5-Dimethyl
(Premium)

No (Clinical Candidate)

Click to download full resolution via product page

Figure 2: Decision matrix for selecting morpholine analogs in lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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